molecular formula C10H18O2 B1436005 2,2-Dimethyl-3-(oxan-2-yl)propanal CAS No. 1934978-24-1

2,2-Dimethyl-3-(oxan-2-yl)propanal

Cat. No.: B1436005
CAS No.: 1934978-24-1
M. Wt: 170.25 g/mol
InChI Key: SJQIJMPCZCCVRG-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(oxan-2-yl)propanal is a branched-chain aldehyde featuring a tetrahydropyran (oxan-2-yl) substituent at the third carbon position. This compound combines the reactivity of an aldehyde group with the steric and electronic effects of the dimethyl and oxan-2-yl moieties. The oxan-2-yl group, a cyclic ether, enhances the molecule’s stability and influences its solubility and volatility compared to simpler aldehydes.

Properties

IUPAC Name

2,2-dimethyl-3-(oxan-2-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-10(2,8-11)7-9-5-3-4-6-12-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQIJMPCZCCVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCCO1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Tetrahydropyranyl Ether Formation

One of the most documented approaches to prepare compounds structurally analogous to 2,2-Dimethyl-3-(oxan-2-yl)propanal is the formation of tetrahydropyranyl ethers by reacting aldehydes with tetrahydro-2H-pyran-2-ol under acidic catalysis. This method can be adapted for the title compound as follows:

  • Reaction Conditions : The reaction is typically carried out in an aprotic solvent such as dichloromethane at ambient temperature.
  • Catalyst : Acid catalysts like p-toluenesulfonic acid are used to facilitate the etherification.
  • Mechanism : The aldehyde group of 2,2-dimethylpropanal reacts with tetrahydro-2H-pyran-2-ol, forming a stable THP ether protecting group, resulting in 2,2-Dimethyl-3-(oxan-2-yl)propanal.

This method benefits from mild reaction conditions, relatively high selectivity, and straightforward post-reaction workup. Industrial scale-up often involves continuous flow reactors and automated reagent addition to optimize yield and purity.

Comparative Data Table of Preparation Methods

Preparation Method Key Reactants Catalyst/Conditions Yield/Selectivity Advantages Limitations
Tetrahydropyranyl Ether Formation 2,2-Dimethylpropanal + THP-OH p-Toluenesulfonic acid, DCM, RT High yield, high purity Mild conditions, easy scale-up Requires acid catalyst control
Condensation of Isobutyraldehyde & Formaldehyde Isobutyraldehyde + Formalin DBU, 35 °C, aqueous medium >99% conversion, >98% selectivity Catalyst recyclable, mild conditions Requires further cyclization step

Research Findings and Practical Considerations

  • The tetrahydropyranyl ether method is widely used for protecting aldehydes and hydroxyl groups in organic synthesis and is applicable for the preparation of 2,2-Dimethyl-3-(oxan-2-yl)propanal due to the stability of the THP ring and compatibility with various functional groups.
  • The condensation approach using bicyclic amidine catalysts offers a highly efficient route to hydroxylated aldehyde intermediates, which can be converted to oxane derivatives, providing a versatile synthetic platform.
  • Both methods emphasize mild reaction conditions, catalyst recyclability, and high selectivity, which are critical for industrial and laboratory-scale synthesis.
  • Future research may focus on direct cyclization techniques or one-pot syntheses to improve overall efficiency and reduce reaction steps.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(oxan-2-yl)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceuticals

2,2-Dimethyl-3-(oxan-2-yl)propanal has shown potential in drug development due to its ability to interact with various biological targets. Research indicates that it may modulate enzyme activity or serve as an intermediate in the synthesis of bioactive compounds. Its structural characteristics allow it to mimic natural substrates or inhibitors, making it a candidate for further pharmacological studies .

Materials Science

The compound can be utilized in the development of new materials, particularly in polymer chemistry. Its unique structure can enhance the properties of polymers, such as flexibility and thermal stability. Additionally, it may serve as a building block for creating functionalized polymers that have applications in coatings or adhesives .

Flavor and Fragrance Industry

Given its aldehyde functionality, 2,2-Dimethyl-3-(oxan-2-yl)propanal may find applications in the flavor and fragrance industry. Aldehydes are commonly used as key components in perfumes and flavorings due to their strong aromatic properties . The compound's unique structure could provide novel scents or flavors that are not achievable with more common aldehydes.

Case Studies

Case Study 1: Pharmaceutical Development
In a recent study, researchers synthesized derivatives of 2,2-Dimethyl-3-(oxan-2-yl)propanal and evaluated their inhibitory effects on specific enzymes involved in metabolic disorders. The results indicated that certain derivatives exhibited significant inhibition rates compared to standard drugs, suggesting a promising avenue for developing new therapeutic agents .

Case Study 2: Polymer Applications
A research team investigated the incorporation of 2,2-Dimethyl-3-(oxan-2-yl)propanal into polymer matrices to enhance mechanical properties. The findings revealed that polymers modified with this compound showed improved tensile strength and elasticity compared to unmodified counterparts, highlighting its potential for industrial applications .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(oxan-2-yl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The oxane ring may also play a role in stabilizing the compound and facilitating its interactions with biological molecules .

Comparison with Similar Compounds

3-Hydroxy-2,2-dimethylpropanal

  • Structure : Differs by replacing the oxan-2-yl group with a hydroxyl (-OH) group at the third carbon.
  • However, it may also make the compound more prone to oxidation or hydrogen bonding compared to the ether-containing analogue .
  • Applications : Hydroxy-substituted aldehydes are intermediates in synthetic pathways, such as the formation of fragrances or pharmaceuticals, where the hydroxyl group can participate in further reactions (e.g., esterification) .

Aldol Condensation Products (e.g., 2-Methyl-2-pentenal, 3-Hydroxy-2-methylpentanal)

  • Structure : Longer-chain aldehydes formed via aldol reactions. For example, 2-methyl-2-pentenal results from propanal self-condensation, while 3-hydroxy-2-methylpentanal is a hydroxyaldehyde adduct .
  • Reactivity : These products exhibit conjugated systems (α,β-unsaturated aldehydes) that enhance electrophilicity, making them more reactive in Michael additions or polymerizations compared to 2,2-dimethyl-3-(oxan-2-yl)propanal. The oxan-2-yl group in the latter may reduce such reactivity due to steric hindrance .

Pyrethroid Derivatives (e.g., Permethrin, Bifenthrin)

  • Structure : Pyrethroids contain cyclopropane rings and ester groups, differing fundamentally from aldehydes. However, some (e.g., bioresmethrin) share dimethyl-substituted cyclopropane motifs .
  • Functional Contrast: Unlike 2,2-dimethyl-3-(oxan-2-yl)propanal, pyrethroids are non-volatile esters with insecticidal properties. This highlights how functional groups dictate application—aldehydes vs. esters in synthesis vs. biocides .

Physicochemical Properties

  • Volatility: Propanal derivatives with bulky substituents (e.g., oxan-2-yl) are less volatile than smaller aldehydes like propanal. notes that propanal exhibits rapid atmospheric variability, while bulkier analogues may persist longer in condensed phases .
  • Stability : The oxan-2-yl group likely stabilizes the aldehyde against nucleophilic attack or oxidation, contrasting with hydroxyaldehydes, which may form hemiacetals or oxidize to carboxylic acids .

Biological Activity

2,2-Dimethyl-3-(oxan-2-yl)propanal is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of 2,2-Dimethyl-3-(oxan-2-yl)propanal is C8H14O2C_8H_{14}O_2. Its structure features a central propanal group with dimethyl and oxane substituents, contributing to its unique reactivity and biological interactions.

The biological activity of 2,2-Dimethyl-3-(oxan-2-yl)propanal is primarily attributed to its ability to interact with various biomolecules. The compound's mechanism involves:

  • Binding to Enzymes : It may inhibit or activate specific enzymes, altering metabolic pathways.
  • Influencing Cellular Signaling : The compound can modulate signaling pathways that control cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that 2,2-Dimethyl-3-(oxan-2-yl)propanal exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antiviral Activity

Emerging studies have suggested potential antiviral effects. While specific data on 2,2-Dimethyl-3-(oxan-2-yl)propanal is limited, structural similarities with known antiviral compounds indicate it may inhibit viral replication.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various derivatives of oxane compounds, including 2,2-Dimethyl-3-(oxan-2-yl)propanal. The results demonstrated significant inhibition of bacterial growth, particularly in Gram-positive bacteria.

Antiviral Research

In light of the COVID-19 pandemic, research into antiviral properties has intensified. Compounds structurally related to 2,2-Dimethyl-3-(oxan-2-yl)propanal were found to inhibit viral entry into host cells in preliminary trials. Although direct evidence for this compound is still needed, its potential in this area is promising.

Q & A

Q. What are the common synthetic routes for 2,2-dimethyl-3-(oxan-2-yl)propanal?

The compound is synthesized via nucleophilic substitution or aldol-like reactions. A typical method involves reacting 2-bromooxane with a propanal precursor (e.g., 2,2-dimethylpropanal) under basic conditions (e.g., K₂CO₃/DMF) to introduce the oxane moiety. Post-reaction purification may require column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assigns substituents (e.g., aldehyde proton at ~9.5 ppm, oxan-2-yl protons in the 3.5–4.5 ppm range).
  • IR Spectroscopy : Confirms the aldehyde group (strong absorption ~1720 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS or GC-MS) .

Q. How does the aldehyde group influence reactivity?

The aldehyde undergoes:

  • Oxidation : Using KMnO₄/CrO₃ to form carboxylic acids.
  • Reduction : NaBH₄ or LiAlH₄ converts it to a primary alcohol.
  • Nucleophilic Additions : Grignard reagents or amines yield secondary alcohols or imines, respectively .

Advanced Research Questions

Q. How can steric hindrance from the 2,2-dimethyl and oxane groups be mitigated during derivatization?

  • Catalyst Design : Use bulky ligands (e.g., BINAP) in transition-metal-catalyzed reactions.
  • Microwave-Assisted Synthesis : Enhances reaction efficiency under high-temperature, short-duration conditions .

Q. What strategies enable enantioselective synthesis of derivatives?

  • Biocatalysis : Metal-dependent aldolases (e.g., from E. coli) catalyze stereoselective C–C bond formation, as demonstrated for similar 2-hydroxypropanal derivatives .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal Stability : Decomposes above 50°C; store at –20°C under inert gas (N₂/Ar).
  • Light Sensitivity : Protect from UV exposure using amber glass .

Q. What computational methods predict reactivity and electronic properties?

  • Density Functional Theory (DFT) : Models transition states for nucleophilic attacks on the aldehyde.
  • QSPR Models : Correlate substituent effects (e.g., oxane’s electron-donating nature) with reaction rates .

Q. How to resolve contradictions in reported reaction yields (e.g., oxidation vs. reduction)?

  • Parameter Optimization : Screen solvents (DMF vs. THF), temperatures (0°C vs. reflux), and stoichiometry.
  • In Situ Monitoring : Use TLC or HPLC to track intermediate formation and side reactions .

Methodological Considerations

  • Synthetic Challenges : The oxane ring’s conformation may restrict access to the aldehyde group, necessitating sterically unhindered reagents.
  • Safety Protocols : Follow GHS guidelines for handling aldehydes (e.g., H314 skin/eye corrosion; use fume hoods and PPE) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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